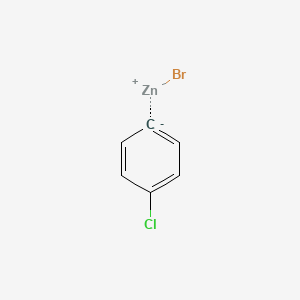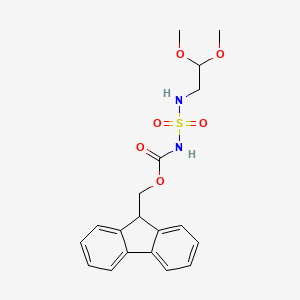
2-methylbutylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₅H₁₁BrMg and is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether. The Grignard reaction, discovered by Victor Grignard, involves the reaction of an alkyl or aryl halide with magnesium metal to form the corresponding organomagnesium halide.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylbutylmagnesium bromide is synthesized by reacting 2-methylbutyl bromide with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
2-Methylbutyl bromide+Magnesium→2-Methylbutylmagnesium bromide
Industrial Production Methods: In industrial settings, the preparation of Grignard reagents like this compound is often carried out in large reactors equipped with efficient stirring and cooling systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or a reactive halide to activate the magnesium surface.
化学反応の分析
Types of Reactions: 2-Methylbutylmagnesium bromide undergoes a variety of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Acid Chlorides and Esters: Reacts to form tertiary alcohols after two additions.
Major Products:
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Amines: When reducing nitriles.
科学的研究の応用
2-Methylbutylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Used to modify biomolecules for studying their functions and interactions.
作用機序
The mechanism of action of 2-methylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. The general mechanism for the reaction with a carbonyl compound is as follows:
Nucleophilic Attack: The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide is formed.
Protonation: The alkoxide is protonated to form the final alcohol product.
類似化合物との比較
Methylmagnesium Bromide: Used for forming primary alcohols.
Ethylmagnesium Bromide: Used for forming secondary alcohols.
Phenylmagnesium Bromide: Used for forming tertiary alcohols and aromatic compounds.
Uniqueness: The branched structure of 2-methylbutylmagnesium bromide can lead to different steric and electronic effects compared to linear Grignard reagents, making it useful for specific synthetic applications where such effects are desired.
特性
IUPAC Name |
magnesium;2-methanidylbutane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXRAPAVYLNVEV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)


![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)


